20-Dihydrofluorometholone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

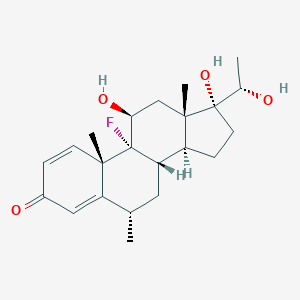

20-Dihydrofluorometholone, also known as this compound, is a useful research compound. Its molecular formula is C22H31FO4 and its molecular weight is 378.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Pregnanes - Pregnadienes - Pregnadienediols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Ophthalmic Applications

20-Dihydrofluorometholone is primarily utilized in the treatment of various inflammatory eye disorders. Its efficacy and safety profile make it a preferred choice among ophthalmologists.

Anti-Inflammatory Properties

Fluorometholone, and consequently its metabolite this compound, is effective in reducing inflammation associated with conditions such as allergic conjunctivitis, keratitis, and post-surgical inflammation. A study demonstrated that both isolated and combined therapies using fluorometholone significantly improved symptoms of severe allergic conjunctival disease compared to controls, indicating its potent anti-inflammatory effects .

Lower Ocular Hypertensive Response

Compared to other glucocorticoids, fluorometholone and its derivatives exhibit a lower risk of inducing ocular hypertension, making them safer options for long-term use in patients susceptible to steroid-induced glaucoma . This characteristic is particularly beneficial for patients requiring prolonged corticosteroid therapy.

Drug Delivery Systems

The formulation and delivery methods of this compound have been the subject of extensive research to enhance its bioavailability and therapeutic efficacy.

Nanocrystal Formulations

Recent advancements have led to the development of nanocrystal formulations of fluorometholone that improve corneal permeability and drug absorption. For instance, studies showed that fluorometholone nanocrystals had significantly higher penetration rates into the ocular surface compared to microcrystal formulations . The mean particle size of these nanocrystals was found to be around 201.2 nm, which facilitates better bioavailability.

In Vitro Release Testing

In vitro release testing (IVRT) methodologies have been developed to evaluate the release profiles of fluorometholone formulations. These tests are crucial for understanding how effectively the drug can be delivered to the target site in the eye. Validation studies indicate that these methods can detect even minor formulation changes, ensuring consistent therapeutic outcomes .

Case Studies and Research Findings

Several studies highlight the effectiveness and safety of this compound in clinical settings:

- Study on Allergic Conjunctivitis : A randomized controlled trial involving 111 patients demonstrated that combination therapy with azelastine and fluorometholone led to more significant improvements in symptoms compared to fluorometholone alone. The study emphasized the importance of rapid symptom relief in enhancing patient quality of life .

- Metabolism Studies : Research involving rabbit models showed that after administration of fluorometholone eye drops, there was a notable conversion to 20α-dihydrofluorometholone, with enhanced ocular penetration observed with nanocrystal formulations .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Propriétés

Numéro CAS |

114260-36-5 |

|---|---|

Formule moléculaire |

C22H31FO4 |

Poids moléculaire |

378.5 g/mol |

Nom IUPAC |

(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-17-[(1S)-1-hydroxyethyl]-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H31FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12-13,15,17-18,24,26-27H,6,8-9,11H2,1-4H3/t12-,13-,15-,17-,18-,19-,20-,21-,22-/m0/s1 |

Clé InChI |

JCIFGLBCACUWOI-NBCQHRCPSA-N |

SMILES |

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(C)O)O |

SMILES isomérique |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)([C@H](C)O)O |

SMILES canonique |

CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(C)O)O |

Synonymes |

20-dihydroFLM 20-dihydrofluorometholone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.